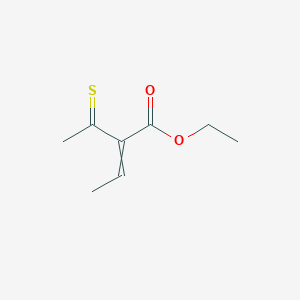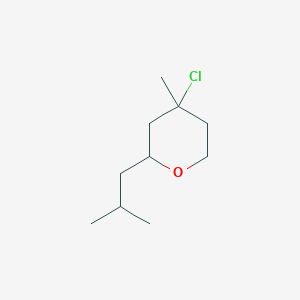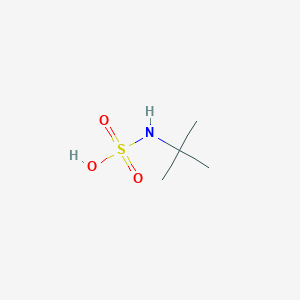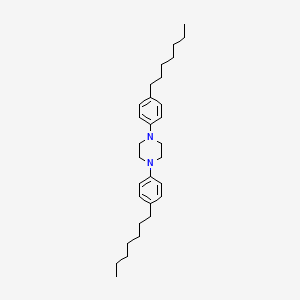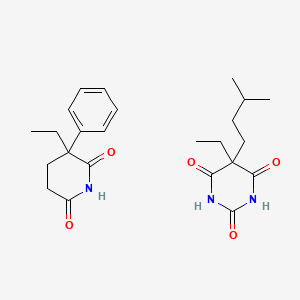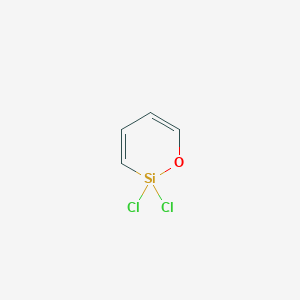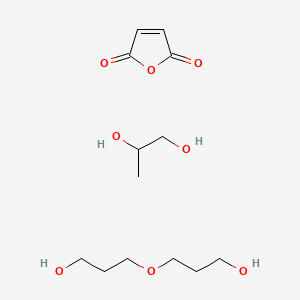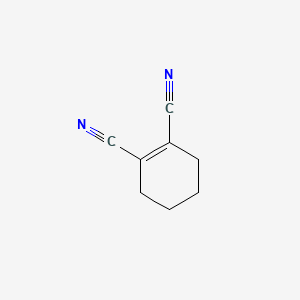
Cyclohex-1-ene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-1-ene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by a cyclohexene ring with two nitrile groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and maleic anhydride can produce cyclohexene derivatives, which can then be converted to this compound through further chemical modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like xylene to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexene-1,2-dicarboxylic acid.
Reduction: Cyclohex-1-ene-1,2-diamine.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used
Scientific Research Applications
Cyclohex-1-ene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which cyclohex-1-ene-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile groups play a crucial role in determining the reactivity and the type of products formed. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their properties .
Comparison with Similar Compounds
Cyclohex-1-ene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
Cyclohexene-1-carbonitrile: This compound has a single nitrile group and exhibits different reactivity and applications.
Cyclohexene-1,2-dicarboxylic acid: The carboxylic acid groups provide different chemical properties and reactivity compared to nitrile groups.
Cyclohex-1-ene-1,2-diamine:
This compound stands out due to its dual nitrile groups, which offer unique reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
52477-67-5 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
cyclohexene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H2 |
InChI Key |
DQHYRZOIWCUKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
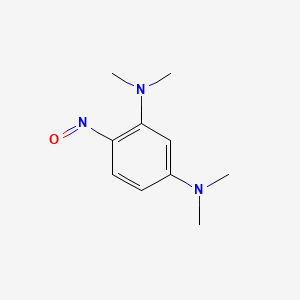
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
